molecular formula C24H30F9N3O6S B12631839 2-amino-2-[5-[4-octoxy-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl]propan-1-ol;2,2,2-trifluoroacetic acid

2-amino-2-[5-[4-octoxy-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl]propan-1-ol;2,2,2-trifluoroacetic acid

Cat. No.: B12631839
M. Wt: 659.6 g/mol
InChI Key: JMAYDELAQRHSLR-UHFFFAOYSA-N
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Description

2-amino-2-[5-[4-octoxy-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl]propan-1-ol;2,2,2-trifluoroacetic acid is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-[5-[4-octoxy-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl]propan-1-ol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-octoxy-3-(trifluoromethyl)aniline with thiosemicarbazide to form the thiadiazole ring. This intermediate is then reacted with 2-amino-2-propanol under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and high-throughput screening to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-amino-2-[5-[4-octoxy-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl]propan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

2-amino-2-[5-[4-octoxy-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl]propan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-2-[5-[4-octoxy-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The thiadiazole ring is known to interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-amino-5-trifluoromethyl-1,3,4-thiadiazole: Shares the thiadiazole ring and trifluoromethyl group but lacks the octoxy and propanol moieties.

    2,2,2-trifluoroacetophenone: Contains the trifluoromethyl group but differs significantly in structure and reactivity.

Uniqueness

The uniqueness of 2-amino-2-[5-[4-octoxy-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl]propan-1-ol lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and advanced materials .

Properties

Molecular Formula

C24H30F9N3O6S

Molecular Weight

659.6 g/mol

IUPAC Name

2-amino-2-[5-[4-octoxy-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl]propan-1-ol;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C20H28F3N3O2S.2C2HF3O2/c1-3-4-5-6-7-8-11-28-16-10-9-14(12-15(16)20(21,22)23)17-25-26-18(29-17)19(2,24)13-27;2*3-2(4,5)1(6)7/h9-10,12,27H,3-8,11,13,24H2,1-2H3;2*(H,6,7)

InChI Key

JMAYDELAQRHSLR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=C(C=C(C=C1)C2=NN=C(S2)C(C)(CO)N)C(F)(F)F.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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